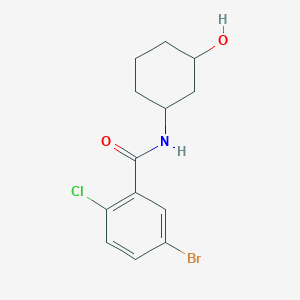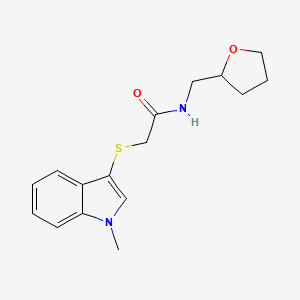
N-((4-methyl-2-phenylthiazol-5-yl)methyl)cyclohex-3-enecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-methyl-2-phenylthiazol-5-yl)methyl)cyclohex-3-enecarboxamide is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is known for its unique properties that make it an ideal candidate for use in various laboratory experiments.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Recent research highlights the versatility of related chemical structures in synthesizing heterocyclic compounds. For instance, studies have demonstrated efficient routes to synthesize 2-phenyl-4,5-substituted oxazoles using intramolecular cyclization processes. These processes involve highly functionalized enamides, leading to the introduction of various functional groups, including esters and N-substituted carboxamides, thereby expanding the toolbox for creating bioactive heterocyclic molecules with potential pharmaceutical applications (Kumar et al., 2012).
Advanced Synthetic Techniques
Research has also explored advanced synthetic techniques, such as phosphine-catalyzed annulations, to efficiently produce cyclohexenes. These techniques demonstrate the capability to synthesize highly functionalized molecules, offering potential pathways for the development of novel compounds with specific biological activities (Tran & Kwon, 2007).
Antimicrobial and Antioxidant Activities
The exploration of antimicrobial and antioxidant activities of novel compounds remains a significant area of interest. Studies on limonene and citral-based derivatives have shown promising anticonvulsant, antimicrobial, and antioxidant properties, highlighting the potential therapeutic applications of compounds synthesized using related chemical structures (Rajak et al., 2013).
Drug Development and Molecular Modeling
The application of modeling and simulation techniques in the preclinical stages of drug development has been illustrated through the discovery of GDC-0917, a potent inhibitor of apoptosis proteins antagonist. This example underscores the importance of chemical synthesis and molecular modeling in the early stages of drug development, facilitating the translation of preclinical findings into clinical applications (Wong et al., 2013).
Photoinitiated Polymerization
Furthermore, the photoinitiated polymerization of self-assembled trialkyl-1,3,5-benzenetricarboxamide derivatives presents an innovative approach to material science. This research demonstrates the potential of utilizing similar chemical structures in developing new materials with specific properties, such as high axial ratios and uniform widths, which could have applications in nanotechnology and material engineering (Masuda et al., 2003).
Mechanism of Action
Target of Action
These include various enzymes, receptors, and proteins involved in critical biochemical pathways .
Mode of Action
They can act as inhibitors, activators, or modulators, depending on the specific target and the structure of the derivative . The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the compound to undergo various chemical reactions and interact with its targets.
Biochemical Pathways
They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
Therefore, it’s challenging to outline its impact on bioavailability. The solubility of a compound in water, alcohol, and ether, as well as its specific gravity, can influence its pharmacokinetic properties .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with a variety of enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, potentially acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Cellular Effects
Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-13-16(12-19-17(21)14-8-4-2-5-9-14)22-18(20-13)15-10-6-3-7-11-15/h2-4,6-7,10-11,14H,5,8-9,12H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFPQKRBGLXRPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)C3CCC=CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-Benzyl-4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetic acid](/img/structure/B2383535.png)

![2-[(2,3-Dimethoxyphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2383538.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-methoxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2383539.png)
![2,5-dichloro-N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}benzenecarboxamide](/img/structure/B2383540.png)
![ethyl 2-(8-(3-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2383541.png)


![N-[1-[2-(4-Fluorophenyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2383549.png)
![(4-chlorophenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2383550.png)

![3-(2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2383555.png)
![5-[({4-[(4-Fluorobenzyl)oxy]phenyl}methylene)amino]-2-methylbenzenecarbonitrile](/img/structure/B2383556.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(4-methylthiophen-2-yl)methanone](/img/structure/B2383558.png)